molecular formula C21H22N2S B2615756 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole CAS No. 1207011-95-7

2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole

Cat. No.: B2615756
CAS No.: 1207011-95-7
M. Wt: 334.48
InChI Key: GZOYNWZWAMWMHD-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with cyclopentylthio, phenyl, and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate imidazole ring, followed by the introduction of cyclopentylthio, phenyl, and p-tolyl groups through nucleophilic substitution or other suitable reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and catalysts would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Bromine in dichloromethane for electrophilic substitution or sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-imidazole: Lacks the cyclopentylthio and p-tolyl groups, making it less hydrophobic and potentially less active in certain biological assays.

    5-phenyl-1-(p-tolyl)-1H-imidazole: Similar but without the cyclopentylthio group, which may affect its chemical reactivity and biological activity.

    2-(cyclopentylthio)-1H-imidazole: Lacks the phenyl and p-tolyl groups, which could influence its overall stability and interaction with biological targets.

Uniqueness

The presence of cyclopentylthio, phenyl, and p-tolyl groups in 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole makes it unique in terms of its hydrophobicity, steric properties, and potential for diverse chemical reactivity. These features may enhance its suitability for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2S/c1-16-11-13-18(14-12-16)23-20(17-7-3-2-4-8-17)15-22-21(23)24-19-9-5-6-10-19/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOYNWZWAMWMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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